Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside

Description

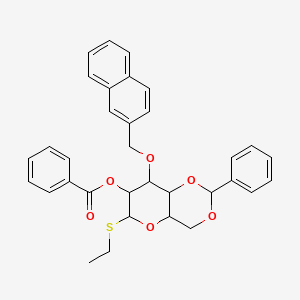

Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-β-D-glucopyranoside (CAS: 352008-11-8; molecular formula: C₃₃H₃₂O₆S; molecular weight: 556.67) is a synthetic thioglycoside derivative extensively employed in carbohydrate chemistry and pharmaceutical research. Its structure features a benzoyl group at the 2-position, a 2-methylnaphthyl group at the 3-position, and a benzylidene acetal protecting the 4,6-hydroxyls. The 1-thioethyl aglycon enhances stability and reactivity in glycosylation reactions .

Key physicochemical properties include:

- Solubility: Soluble in dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF), but insoluble in water .

- Storage: Stable at 2–8°C under nitrogen, with stock solutions recommended for use within 1 month at -20°C or 6 months at -80°C .

- Applications: Utilized as a glycosyl donor in oligosaccharide synthesis and as a precursor for glycoconjugates in drug discovery .

Properties

Molecular Formula |

C33H32O6S |

|---|---|

Molecular Weight |

556.7 g/mol |

IUPAC Name |

[6-ethylsulfanyl-8-(naphthalen-2-ylmethoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |

InChI |

InChI=1S/C33H32O6S/c1-2-40-33-30(38-31(34)24-12-5-3-6-13-24)29(35-20-22-17-18-23-11-9-10-16-26(23)19-22)28-27(37-33)21-36-32(39-28)25-14-7-4-8-15-25/h3-19,27-30,32-33H,2,20-21H2,1H3 |

InChI Key |

DKYLJGNJTKVQTK-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC5=CC=CC=C5C=C4)OC(=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves multiple steps, including the protection and deprotection of hydroxyl groups, benzoylation, and thioether formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives .

Scientific Research Applications

Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in studies involving carbohydrate chemistry and glycosylation processes.

Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

Mechanism of Action

The mechanism of action of Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound is compared below with structurally related thioglycosides and protected glucopyranosides:

Solubility and Stability

- Solubility : The target compound’s hydrophobic benzoyl and naphthyl groups limit aqueous solubility, necessitating organic solvents like DCM. In contrast, acetylated derivatives () exhibit better solubility in polar aprotic solvents (e.g., DMF) .

- Stability : The 1-thioethyl aglycon in the target compound provides superior thermal stability compared to O-glycosides (), which are prone to acid-catalyzed hydrolysis .

Biological Activity

Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-β-D-glucopyranoside is a complex glycoside compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial, antitumor, and immunomodulatory effects.

Chemical Structure and Properties

The molecular formula of Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-β-D-glucopyranoside is with a molecular weight of 556.67 g/mol. The compound features multiple functional groups that contribute to its biological activity, including benzoyl and naphthyl moieties which are known to enhance antimicrobial properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C33H32O6S |

| Molecular Weight | 556.67 g/mol |

| CAS Number | 352008-11-8 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of glucopyranosides exhibit significant antimicrobial properties. Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-β-D-glucopyranoside has been tested against various pathogenic bacteria and fungi. The presence of benzene and substituted benzene rings in its structure is critical for enhancing these activities.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various glucopyranoside derivatives, Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-β-D-glucopyranoside showed notable inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Table 2: Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Research indicates that it may inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The antitumor effects are attributed to the compound's ability to modulate signaling pathways involved in tumor growth. Specifically, it has been shown to interact with key proteins involved in cell cycle regulation and apoptosis.

Immunomodulatory Effects

Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-β-D-glucopyranoside may also exhibit immunomodulatory properties by enhancing the activity of immune cells. This effect is particularly relevant in the context of cancer therapy, where modulation of the immune response can improve treatment outcomes.

Experimental Findings

In vitro studies demonstrated that the compound increased the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated with mitogens. This suggests a potential role in enhancing immune responses against tumors.

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 2-O-Benzoyl-3-O-(2-Methylnaphthyl)-4,6-O-Benzylidene-1-Thio-β-D-Glucopyranoside?

A stepwise protection/deprotection approach is typically employed:

Benzylidene acetal formation : React the glucose derivative with benzaldehyde dimethyl acetal and catalytic H₂SO₄ under reflux to protect the 4,6-O-positions .

Selective acylation : Introduce the 2-O-benzoyl group using benzoyl chloride in pyridine, leveraging steric hindrance from the benzylidene group to ensure regioselectivity .

3-O-Alkylation : Substitute the 3-O-position with 2-methylnaphthyl bromide under basic conditions (e.g., NaH/DMF) .

Thioglycoside installation : React the hemiacetal intermediate with ethyl thiol in the presence of Lewis acids (e.g., BF₃·Et₂O) to form the 1-thio-β-D linkage .

Purification: Use silica gel chromatography and recrystallization (e.g., ethanol/water) to isolate the final product .

Q. How is the benzylidene acetal critical to the compound’s stability during synthesis?

The 4,6-O-benzylidene acetal acts as a rigid protecting group that prevents undesired side reactions (e.g., acyl migration) and stabilizes the pyranose ring during glycosylation. Its formation involves refluxing with benzaldehyde dimethyl acetal and H₂SO₄, followed by neutralization and extraction . The acetal can be selectively opened under acidic hydrolysis (e.g., 80% AcOH) for downstream functionalization .

Q. What spectroscopic methods confirm the structure of this compound?

- NMR : ¹H/¹³C NMR identifies protecting groups (e.g., benzoyl at δ ~7.5–8.3 ppm, benzylidene at δ ~5.5 ppm) and anomeric configuration (β-thioglycoside: J₁,₂ ~9–10 Hz) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion (e.g., [M+Na]⁺) with <2 ppm error .

- IR : Bands at ~1720 cm⁻¹ (benzoyl C=O) and 1250 cm⁻¹ (thioether C-S) validate functional groups .

Advanced Research Questions

Q. How does the 2-O-benzoyl group influence glycosylation stereochemistry and donor reactivity?

The 2-O-benzoyl group acts as a participating group, directing β-stereoselectivity during glycosylation via neighboring-group participation. It forms a transient oxocarbenium intermediate, stabilizing the transition state and favoring β-anomer formation. This contrasts with non-participating groups (e.g., benzyl), which may lead to α/β mixtures . However, over-stabilization of the intermediate can reduce donor reactivity, necessitating activation with strong promoters like TMSOTf .

Q. How can researchers resolve contradictions in glycosylation yields when using this donor?

Discrepancies in yields often arise from:

- Acceptor hydroxyl reactivity : Steric hindrance from bulky acceptors (e.g., 2-methylnaphthyl) may reduce efficiency. Pre-activation of the donor with NIS/TfOH or using inverse procedures (e.g., pre-mixing donor and promoter) can improve results .

- Solvent effects : Polar solvents (e.g., CH₃CN) enhance anomeric leaving-group dissociation but may reduce solubility. Optimize with mixed solvents (e.g., CH₂Cl₂/Et₂O) .

- Temperature control : Low temperatures (−40°C to 0°C) minimize side reactions during activation .

Q. What strategies mitigate challenges posed by the 3-O-(2-methylnaphthyl) group in oligosaccharide assembly?

The bulky 2-methylnaphthyl group can hinder glycosylation at adjacent positions. Solutions include:

- Temporary protection : Replace the 3-O-naphthyl with a removable group (e.g., allyl) for later deprotection .

- Orthogonal deprotection : Use photolabile (e.g., nitrobenzyl) or enzymatic protecting groups to selectively remove the naphthyl group post-glycosylation .

- Alternative donors : Compare with donors bearing less bulky groups (e.g., benzyl) to assess steric effects on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.